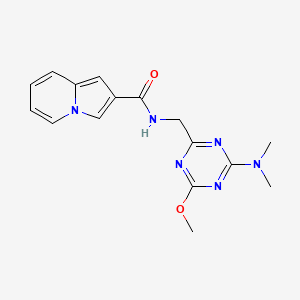

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide” is a derivative of indolizine, which is a nitrogen-containing heterocyclic compound . Indolizine derivatives have been reported to have various biological activities such as anticancer, anti-tubercular, antiarrythmic, antioxidant, and anti-HIV .

Molecular Structure Analysis

The molecular structure of this compound would likely include an indolizine core, which is a fused ring system containing a pyridine ring and a pyrrole ring . The compound also contains a triazine ring, which is a six-membered ring with three nitrogen atoms.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and specific spectroscopic properties .Applications De Recherche Scientifique

Analytical Applications in Environmental Monitoring

Triazine-based hydrazine reagents have been developed for the determination of aldehydes in waters, showcasing their utility in environmental monitoring. These reagents, including analogs such as 4-N,N-dimethylamino-6-(4′-methoxy-1′-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) and N-methyl-4-N′,N′-dimethylamino-6-(4′-methoxy-1′-naphthyl)-1,3,5-triazine-2-hydrazine (MDMNTH), react with carbonyl compounds forming hydrazones. These compounds are then quantified using liquid chromatography with UV/vis or fluorescence detection, enabling sensitive and reproducible analysis of environmental samples (Kempter & Karst, 2000).

Synthesis and Structural Studies

Synthesis of heterocyclic compounds : Research into the synthesis and structural behavior of triazine derivatives includes exploring their reactions with nucleophiles and the preparation of various heterocyclic systems. These studies provide foundational knowledge on the chemical behavior and potential reactivity of triazine-based compounds, which could be relevant to the synthesis and application of "N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide" (Clark & Smith, 1972).

Corrosion Inhibition

Triazine derivatives as corrosion inhibitors : Triazine compounds have been investigated for their ability to inhibit corrosion in metals, a property that could suggest industrial applications for related compounds in protecting materials from environmental damage. These studies involve evaluating the efficiency of various triazine derivatives in preventing corrosion in specific conditions, contributing to the development of more effective and environmentally friendly corrosion inhibitors (Singh et al., 2018).

Mécanisme D'action

Target of Action

Indolizine derivatives have been shown to exhibit anti-microbial and anti-tubercular activity .

Mode of Action

It’s known that the presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

Indolizine derivatives have been associated with anti-microbial and anti-tubercular activity, suggesting they may interact with pathways related to these biological processes .

Result of Action

Indolizine derivatives have been shown to exhibit anti-microbial and anti-tubercular activity, suggesting they may have a significant impact on microbial cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physical properties. For example, it might be toxic or hazardous if ingested, inhaled, or in contact with skin.

Orientations Futures

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]indolizine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2/c1-21(2)15-18-13(19-16(20-15)24-3)9-17-14(23)11-8-12-6-4-5-7-22(12)10-11/h4-8,10H,9H2,1-3H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCJAYZWGFMSCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CN3C=CC=CC3=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one](/img/structure/B2983163.png)

![1-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2983165.png)

![8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2983169.png)